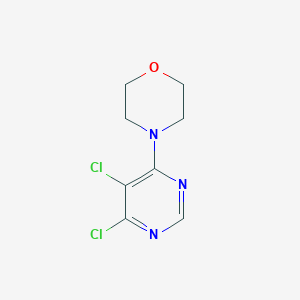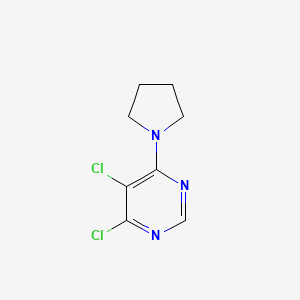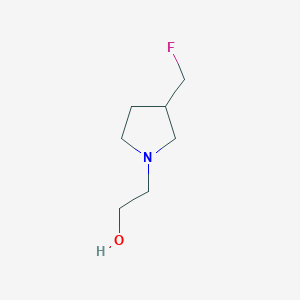
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Overview
Description
“2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” is a chemical compound that is used extensively in scientific research due to its unique properties1. This compound finds applications in various fields, from drug discovery to material science, offering boundless possibilities for groundbreaking advancements1.
Synthesis Analysis
The synthesis of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” is not explicitly mentioned in the search results. However, related compounds such as “2-Bromo-1-(pyrrolidin-1-yl)ethan-1-one” are available2, which might suggest potential synthetic routes.Molecular Structure Analysis
The molecular structure of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” is not directly provided in the search results. However, the molecular formula of a related compound, “2-(pyrrolidin-1-yl)ethan-1-ol”, is given as C6H13NO3. This might provide some insights into the molecular structure of the compound .Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not detailed in the search results. However, it is known that this compound is an intermediate useful for the synthesis of estrogen receptor modulating compounds4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not detailed in the search results. However, it is known that this compound is a versatile chemical compound used extensively in scientific research due to its unique properties1.Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study on synthesis techniques and molecular structures has been conducted, revealing insights into the crystal and molecular structure of related compounds. This research contributes to the understanding of chemical properties and synthesis processes of fluorinated organic compounds (Percino et al., 2006).
- Electrooptic film fabrication using pyrrole-pyridine-based dibranched chromophore architecture highlights the impact of molecular architecture on thin-film microstructure and optical/electrooptic responses, showcasing the application of such compounds in material science (Facchetti et al., 2006).
Material Science and Polymer Chemistry
- Research on self-doping conductive properties of poly-3-(2-ethane carboxylate) pyrrole demonstrates the significance of geometric structures in conducting polymer materials, offering potential applications in electronics and material science (Wang et al., 1995).
- The synthesis of cadmium(II) Schiff base complexes aimed at corrosion inhibition on mild steel introduces applications of pyrrolidin-based compounds in corrosion protection, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).
Analytical Chemistry
- A pyrrolidine constrained bipyridyl-dansyl fluoroionophore serves as a selective chemosensor for Al(3+), exemplifying the utility of such compounds in the development of selective and sensitive analytical tools for metal ion detection (Maity & Govindaraju, 2010).
Safety And Hazards
The safety and hazards associated with “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not explicitly mentioned in the search results. However, it is always important to handle chemical compounds with care and appropriate safety measures.
Future Directions
The future directions of “2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol” are not explicitly mentioned in the search results. However, given its extensive use in scientific research and its applications in various fields, from drug discovery to material science1, it is likely that this compound will continue to be a focus of research and development in the future.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



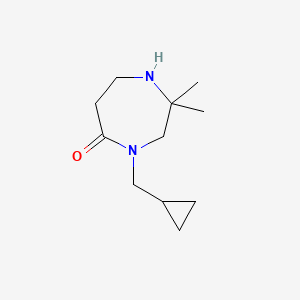
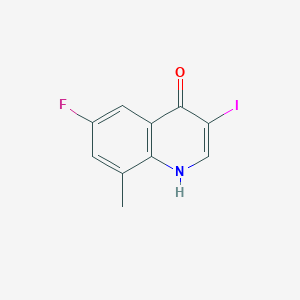
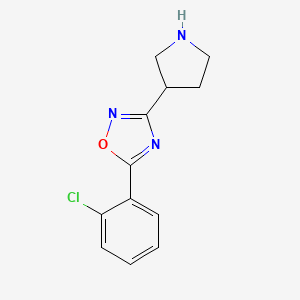
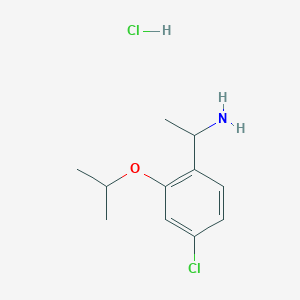
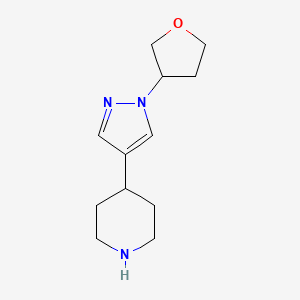
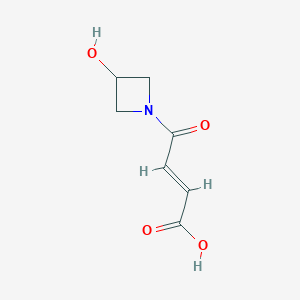
![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
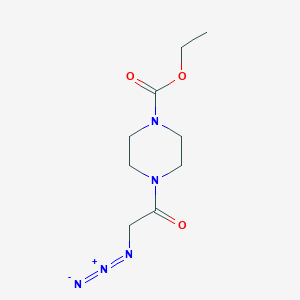
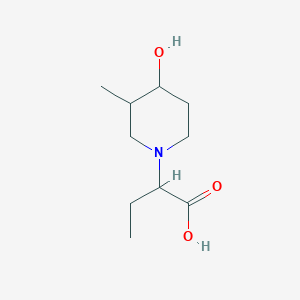
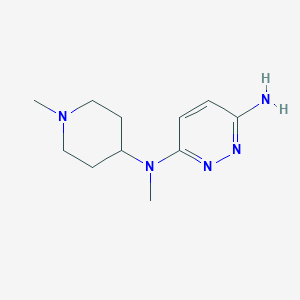
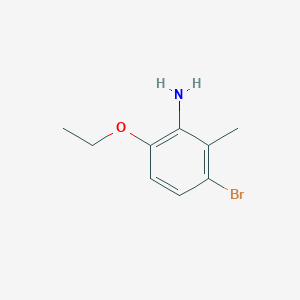
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
